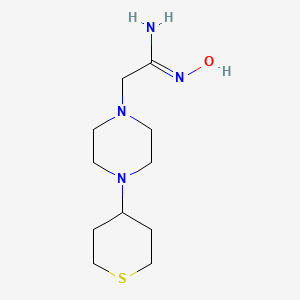
(Z)-N'-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Materials: The tetrahydro-2H-thiopyran-4-yl piperazine derivative and hydroxyacetimidamide.
Reaction Conditions: This step involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the key intermediates
-
Synthesis of Tetrahydro-2H-thiopyran-4-yl Piperazine
Starting Materials: Tetrahydro-2H-thiopyran and piperazine.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in an appropriate solvent like toluene or ethanol.
Analyse Chemischer Reaktionen
Types of Reactions
Nucleophilic Substitution: The primary amine group in the compound can act as a nucleophile, reacting with various electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxy and imidamide groups.
Hydrogen Bonding: Both the piperazine and the amine group can participate in hydrogen bonding, influencing interactions with other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield an alkylated derivative, while oxidation with KMnO4 could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
(Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and other interactions with biological targets, potentially modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-amine
- 3-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid
- 2-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)ethan-1-ol
Uniqueness
(Z)-N’-hydroxy-2-(4-(tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)acetimidamide is unique due to the presence of both the hydroxyacetimidamide group and the tetrahydro-2H-thiopyran-4-yl piperazine moiety. This combination of functional groups and heterocyclic rings provides the compound with distinct chemical and biological properties, making it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C11H22N4OS |
|---|---|
Molekulargewicht |
258.39 g/mol |
IUPAC-Name |
N'-hydroxy-2-[4-(thian-4-yl)piperazin-1-yl]ethanimidamide |
InChI |
InChI=1S/C11H22N4OS/c12-11(13-16)9-14-3-5-15(6-4-14)10-1-7-17-8-2-10/h10,16H,1-9H2,(H2,12,13) |
InChI-Schlüssel |
PZUWTPLWGQCNNX-UHFFFAOYSA-N |
Isomerische SMILES |
C1CSCCC1N2CCN(CC2)C/C(=N/O)/N |
Kanonische SMILES |
C1CSCCC1N2CCN(CC2)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


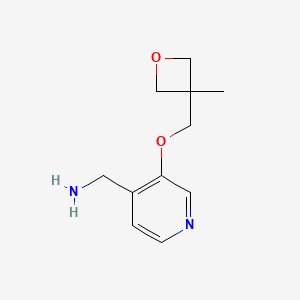
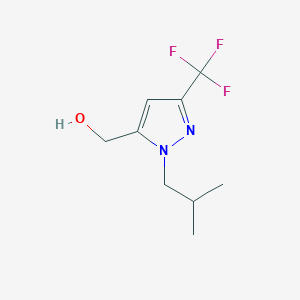
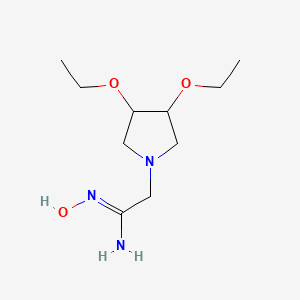
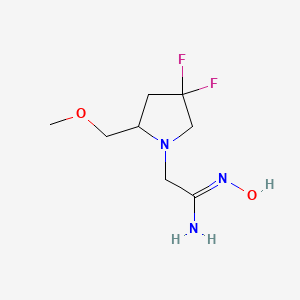

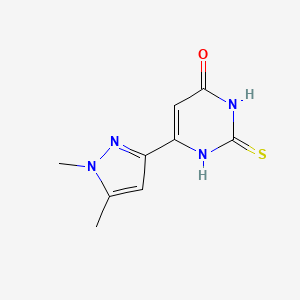

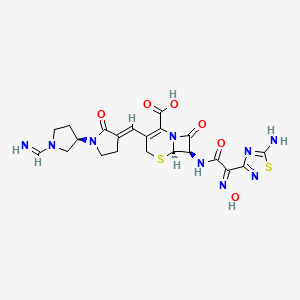
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)




